N,N'-bis(6-ethoxy-1,3-benzothiazol-2-yl)pentanediamide
Overview
Description
N,N’-bis(6-ethoxy-1,3-benzothiazol-2-yl)pentanediamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features two benzothiazole rings substituted with ethoxy groups and connected by a pentanediamide linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(6-ethoxy-1,3-benzothiazol-2-yl)pentanediamide typically involves the condensation of 6-ethoxy-2-aminobenzothiazole with a suitable pentanediamide precursor. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction mixture is then neutralized and purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(6-ethoxy-1,3-benzothiazol-2-yl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N,N’-bis(6-ethoxy-1,3-benzothiazol-2-yl)pentanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as fluorescence materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of N,N’-bis(6-ethoxy-1,3-benzothiazol-2-yl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(6-methoxy-1,3-benzothiazol-2-yl)pentanediamide
- N,N’-bis(6-ethoxy-1,3-benzothiazol-2-yl)butanediamide
- N,N’-bis(6-ethoxy-1,3-benzothiazol-2-yl)hexanediamide
Uniqueness
N,N’-bis(6-ethoxy-1,3-benzothiazol-2-yl)pentanediamide is unique due to its specific substitution pattern and the length of the pentanediamide linker. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N,N'-bis(6-ethoxy-1,3-benzothiazol-2-yl)pentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-3-30-14-8-10-16-18(12-14)32-22(24-16)26-20(28)6-5-7-21(29)27-23-25-17-11-9-15(31-4-2)13-19(17)33-23/h8-13H,3-7H2,1-2H3,(H,24,26,28)(H,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYIWXPNDIGPLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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